molecular formula C17H23N5O2S2 B605055 A66 CAS No. 1166227-08-2

A66

Cat. No.: B605055
CAS No.: 1166227-08-2
M. Wt: 393.5 g/mol
InChI Key: HBPXWEPKNBHKAX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A66 is a highly specific and selective inhibitor of the enzyme phosphoinositide 3-kinase catalytic subunit alpha (p110α). It has an inhibitory concentration (IC50) of 32 nanomolar for the wild-type p110α, 30 nanomolar for the p110α E545K mutant, and 43 nanomolar for the p110α H1047R mutant . This compound is primarily used in scientific research to study the phosphoinositide 3-kinase (PI3K) signaling pathway, which is involved in various cellular processes such as growth, proliferation, and survival.

Scientific Research Applications

A66 is widely used in scientific research due to its specificity and potency as a p110α inhibitor. Some key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A66 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the bithiazole core and the subsequent functionalization to introduce the pyrrolidine and carboxamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification is achieved through techniques such as crystallization, chromatography, and recrystallization to obtain the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

A66 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified functional groups. These analogs are often studied to understand the structure-activity relationship and to develop more potent inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high specificity and selectivity for the p110α subunit of PI3K. Unlike other inhibitors, this compound exhibits minimal cross-reactivity with other PI3K isoforms and related kinases. This specificity makes this compound a valuable tool for studying the PI3K pathway and its role in various cellular processes .

Properties

IUPAC Name

(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPXWEPKNBHKAX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CSC(=N3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655299
Record name (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166227-08-2
Record name (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A66
Reactant of Route 2
Reactant of Route 2
A66
Reactant of Route 3
Reactant of Route 3
A66
Reactant of Route 4
Reactant of Route 4
A66
Reactant of Route 5
Reactant of Route 5
A66
Reactant of Route 6
Reactant of Route 6
A66

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.